Ethyl 3-cyanopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyanopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-7(11)8(5-9)3-4-10-6-8/h10H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUMPVFWTOKLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from L-Proline Derivatives
A widely reported approach begins with L-proline, a naturally occurring amino acid, which undergoes selective functionalization to introduce the cyano and ester groups on the pyrrolidine ring.
N-Acylation of L-Proline:
L-proline is reacted with chloroacetyl chloride in refluxing tetrahydrofuran (THF) to form 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (compound 8). This reaction proceeds efficiently at reflux temperature, achieving yields around 81% within 2 hours, which is an improvement over previously reported longer and low-temperature protocols.Conversion to Amide:
The carboxylic acid moiety of compound 8 is converted to the corresponding amide (compound 9) by treatment with dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane at ambient temperature. This step avoids aqueous conditions and yields about 52% after purification.Transformation to Cyano Derivative:
Amide 9 is treated with trifluoroacetic anhydride in THF, followed by neutralization with ammonium bicarbonate. The desired this compound (compound 6) is isolated from toluene extracts with a high purity (HPLC > 99%) and yield of approximately 83% from the amide intermediate.
Overall Yield: Approximately 30% from L-proline.
This method is notable for its practicality, use of readily available reagents, and avoidance of harsh aqueous workups, making it suitable for laboratory-scale synthesis.
Alternative Synthetic Routes Involving Cyanation and Esterification
Other approaches involve direct cyanation of pyrrolidine derivatives followed by esterification steps:
- Starting from pyrrolidine-3-carboxylic acid derivatives, cyanation reactions under conventional conditions introduce the cyano group at the 3-position.
- Esterification of the carboxylic acid with ethanol under acidic or catalytic conditions yields the ethyl ester.
However, detailed experimental parameters for these routes are less commonly reported in open literature compared to the L-proline-based method.
Related Derivatives and Functionalization
This compound serves as a precursor to various biologically active compounds. For example, it can be converted into ethyl 3-(N-substituted amino)-4H-pyrrolo[3,4-c]isothiazole-5(6H)-carboxylates through sulfur incorporation and oxidation steps. These transformations highlight the versatility of the compound in synthetic organic chemistry.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Acylation of L-proline | Chloroacetyl chloride, reflux in THF, 2 h | 81 | Elevated temperature accelerates reaction vs. low temp |
| Amide Formation | Dicyclohexylcarbodiimide (DCC), ammonium bicarbonate, CH2Cl2, rt | 52 | Avoids aqueous workup; purification by crystallization and chromatography |
| Cyano Derivative Formation | Trifluoroacetic anhydride, THF, neutralization with ammonium bicarbonate | 83 | High purity product isolated from toluene extract |
Summary of Key Research Findings
- The L-proline-based synthetic route is the most practical and scalable method for this compound, offering good yields and high purity with manageable reaction times.
- Avoidance of aqueous workup in the final step prevents product loss and degradation.
- The compound’s functional groups allow further derivatization, expanding its utility in pharmaceutical intermediate synthesis.
- Alternative methods involving direct cyanation and esterification exist but are less documented in detail.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under mild conditions with a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyanopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic areas, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl 3-cyanopyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile group can interact with active sites, while the pyrrolidine ring provides structural stability and specificity.
Comparison with Similar Compounds
(a) Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS 72925-15-6)
- Structural Difference: Lacks the cyano group; contains a protonated amine (hydrochloride salt).
- Key Properties : Higher water solubility due to the ionic nature of the hydrochloride salt. Molecular weight: 193.67 g/mol .
- Applications : Used as a building block in peptide synthesis or as a chiral auxiliary.
(b) Methyl pyrrolidine-3-carboxylate hydrochloride (CAS 1099646-61-3)
Oxo-Substituted Pyrrolidine Derivatives
(a) Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8)
- Structural Difference: Replaces the cyano group with a ketone (oxo) at the 2-position.
- Key Properties: Molecular weight 157.17 g/mol; the oxo group enables keto-enol tautomerism, influencing reactivity in aldol condensations .
- Applications: Intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs.
(b) Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7)
- Structural Difference : Contains two methyl groups at the 4-position and an oxo group.
- Key Properties: Molecular formula C₉H₁₅NO₃, molecular weight 185.22 g/mol. Increased lipophilicity due to methyl groups may enhance blood-brain barrier penetration .
Heterocyclic Analogs
(a) Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
- Structural Difference: Pyridine ring instead of pyrrolidine; includes thioxo and cyano groups.
- Key Properties : Molecular weight 224.64 g/mol ; the thioxo group enhances electrophilicity, making it suitable for nucleophilic substitution reactions .
- Applications: Potential use in antiviral or anticancer agents due to heterocyclic diversity.
(b) Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 65416-85-5)
- Structural Difference: Thieno-pyridine core with a Boc-protected amine.
- Key Properties : Similarity score 0.86 ; molecular weight 338.42 g/mol . The thiophene ring contributes aromatic stability, useful in protease inhibitor design .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| Ethyl 3-cyanopyrrolidine-3-carboxylate | Not provided | C₈H₁₂N₂O₂ | 168.20 | Cyano, ethyl ester | Drug intermediates, click chemistry |
| Ethyl pyrrolidine-3-carboxylate | 198959-37-4 | C₇H₁₃NO₂ | 143.18 | Ethyl ester | Peptide synthesis |
| Ethyl 2-oxopyrrolidine-3-carboxylate | 36821-26-8 | C₇H₁₁NO₃ | 157.17 | Oxo, ethyl ester | GABA analog synthesis |
| Ethyl 5-cyano-2-methyl-6-thioxo-... | 1951441-84-1 | C₁₀H₉ClN₂O₂ | 224.64 | Cyano, thioxo, ethyl ester | Antiviral agents |
Key Research Findings
Reactivity: The cyano group in this compound facilitates nucleophilic additions and reductions, distinguishing it from oxo- or methyl-substituted analogs .
Solubility : Hydrochloride salts (e.g., CAS 72925-15-6) exhibit superior aqueous solubility compared to neutral esters, critical for pharmaceutical formulations .
Biological Activity: Thieno-pyridine derivatives (e.g., CAS 65416-85-5) demonstrate enhanced binding to enzymatic pockets due to aromaticity and steric effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-cyanopyrrolidine-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, nitrile introduction via nucleophilic substitution or cyanation reactions using reagents like trimethylsilyl cyanide (TMSCN) or KCN under reflux conditions . Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst use (e.g., Pd for cross-coupling). Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Analyze -NMR for pyrrolidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ 4.1–4.3 ppm for ethyl group). The cyano group (C≡N) is confirmed via -NMR (δ 110–120 ppm) .
- FT-IR : Look for C≡N stretch (2200–2250 cm) and ester C=O (1700–1750 cm) .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H] at m/z 195 for CHNO) and fragmentation patterns .
Q. What are the recommended safety protocols for handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store in a cool, dry place away from oxidizers.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed reaction pathways (e.g., activation energies) with experimental kinetics. Adjust solvation models (e.g., PCM for polar solvents) to improve accuracy .
- Isotopic Labeling : Use -labeled cyanide to trace nitrile incorporation efficiency in synthesis .
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out side reactions .
Q. What strategies are effective for studying the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases) and monitor fluorescence quenching over time .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., cytochrome P450 enzymes). Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
Q. How can researchers optimize large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FT-IR or HPLC to monitor reaction progress and detect intermediates (e.g., unreacted starting materials) .
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically to identify critical factors affecting yield .
- Crystallization Studies : Screen solvents (e.g., ethanol/water mixtures) to enhance purity via recrystallization .
Q. What advanced techniques are used to analyze the compound’s stability under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma, then quantify degradation products (e.g., hydrolyzed ester or cyanide release) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare HPLC profiles to baseline .
- Metabolite Profiling : Use hepatocyte cultures or microsomal preparations to identify phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
